molecular formula C14H18N2O4 B2365039 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid CAS No. 732254-46-5

3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid

Cat. No.: B2365039
CAS No.: 732254-46-5
M. Wt: 278.308
InChI Key: SCEGPUORGOKMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Infrared (IR) Spectroscopy

Expected IR peaks for key functional groups:

Functional Group Wavenumber (cm⁻¹) Intensity Assignment
O-H (Carboxylic Acid) 2500–3300 Broad O-H stretching
C=O (Ketone) 1700–1750 Strong Carbonyl stretching
C=O (Carboxylic Acid) 1680–1720 Strong Carbonyl stretching
C-O-C (Morpholine) 1200–1300 Medium Ether stretching
C-N (Morpholine/Phenylamino) 1300–1500 Medium Aromatic amine stretching
C-H (Aromatic) 3000–3100 Weak Aromatic C-H stretching

Note: Specific data for this compound are not available in the provided sources. Values are based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Expected Peaks :

Proton Environment δ (ppm) Multiplicity Integration
Carboxylic Acid (-OH) 12–13 Broad singlet 1H
Morpholine (-CH₂-N) 3.5–4.0 Multiplet 4H
Morpholine (-O-CH₂-) 3.5–4.0 Multiplet 4H
Phenylamino (-NH-C₆H₅) 7.0–7.5 Multiplet 5H
Ketone (C=O) N/A Not observed

¹³C NMR Expected Peaks :

Carbon Environment δ (ppm)
Carboxylic Acid (-COOH) 170–175
Ketone (C=O) 200–210
Morpholine (C-N) 45–55
Morpholine (C-O) 60–70
Aromatic (C₆H₅) 120–140

Data extrapolated from structurally similar compounds.

Mass Spectrometry (MS)

Expected Ion Peaks :

Ion m/z Fragmentation
Molecular Ion [M]⁺ 278.30 C₁₄H₁₈N₂O₄
[M - CO₂]⁺ 234.23 Loss of carboxylic acid (-CO₂)
[M - C₆H₅NH]⁺ 191.16 Loss of phenylamino group
[M - Morpholine]⁺ 178.13 Loss of morpholin-4-yl group

Fragmentation patterns inferred from related compounds.

Properties

IUPAC Name

4-anilino-3-morpholin-4-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-13(18)10-12(16-6-8-20-9-7-16)14(19)15-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEGPUORGOKMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC(=O)O)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Maleic Anhydride-Based Condensation

A foundational approach involves the condensation of maleic anhydride with 4-aminodiphenylamine (or substituted anilines) to form the 4-oxo-4-(phenylamino)butanoic acid backbone. This reaction typically proceeds in volatile organic solvents (e.g., acetone, methyl ethyl ketone) under reflux conditions. Subsequent steps introduce the morpholine moiety via nucleophilic substitution or cyclization.

Key Steps :

  • Condensation :
    $$
    \text{Maleic anhydride} + \text{4-aminodiphenylamine} \xrightarrow{\text{Acetone, 60–80°C}} \text{4-oxo-4-((4-(phenylamino)phenyl)amino)-2-butenoic acid}
    $$
    Yields range from 70–85% after vacuum distillation and solvent exchange into diluent oils.
  • Morpholine Incorporation :
    The intermediate undergoes alkylation with morpholine or morpholin-4-ylmethyl chloride in the presence of bases like triethylamine. For example:
    $$
    \text{4-oxo intermediate} + \text{morpholine} \xrightarrow{\text{DCM, TEA}} \text{3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid}
    $$
    Reaction temperatures are maintained at 0–25°C to minimize side reactions.

Chloroacetylation and Cyclization

Alternative routes begin with 2-(4-nitrophenyl)aminoethanol , which is catalytically hydrogenated to 2-(4-aminophenyl)aminoethanol before chloroacetylation and cyclization.

Key Steps :

  • Catalytic Hydrogenation :
    $$
    \text{2-(4-Nitrophenyl)aminoethanol} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{2-(4-Aminophenyl)aminoethanol} \quad (\text{Yield: ~90%})
    $$
  • Chloroacetylation :
    Reaction with chloroacetyl chloride in dichloromethane forms a chloroacetamide intermediate:
    $$
    \text{2-(4-Aminophenyl)aminoethanol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, 0°C}} \text{2-Chloro-N-(4-aminophenyl)acetamide}
    $$

  • Cyclization to Morpholinone :
    Treatment with sodium hydroxide induces cyclization:
    $$
    \text{Chloroacetamide intermediate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-(4-Aminophenyl)morpholin-3-one} \quad (\text{Yield: ~75%})
    $$
    Further functionalization introduces the phenylamino group via Suzuki coupling or Ullmann reactions.

Advanced Methodologies

Oxidative Coupling with TEMPO Catalysis

Recent patents highlight the use of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst for oxidizing morpholine precursors under phase-transfer conditions. For example, 2-(2-chloroethoxy)ethanol is oxidized to 2-(2-chloroethoxy)acetic acid using sodium hypochlorite and TEMPO, which is then cyclized with amines to form the morpholine ring.

Conditions :

  • Solvent: Aprotic organic solvents (e.g., acetonitrile, ethyl acetate).
  • Temperature: 30–50°C.
  • pH: Maintained at 8–12 with sodium carbonate.

Solid-Phase Synthesis for High Purity

For pharmaceutical-grade material, solid-phase synthesis on Wang resin has been explored. The resin-bound 4-oxo butanoic acid derivative is sequentially functionalized with morpholine and phenylamino groups, followed by cleavage with trifluoroacetic acid. This method achieves >95% purity but requires specialized equipment.

Comparative Analysis of Methods

Method Starting Materials Key Steps Yield (%) Purity (%) Limitations
Maleic Anhydride Route Maleic anhydride, 4-aminodiphenylamine Condensation, alkylation 70–85 88–92 Requires strict pH control
Chloroacetylation 2-(4-Nitrophenyl)aminoethanol Hydrogenation, cyclization 65–75 90–95 Multi-step purification
TEMPO Oxidation 2-(2-Chloroethoxy)ethanol Oxidation, cyclization 80–90 85–90 High catalyst cost
Solid-Phase Synthesis Wang resin, Fmoc-amino acids Sequential functionalization 60–70 >95 Low scalability

Critical Reaction Parameters

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for alkylation steps.
  • Ether-water biphasic systems improve yields in cyclization reactions by facilitating intermediate isolation.

Temperature and pH

  • Low temperatures (0–5°C) prevent epimerization during morpholine ring formation.
  • pH 8–12 is critical for TEMPO-mediated oxidations to avoid overoxidation.

Catalysts

  • Palladium on carbon (Pd/C) is preferred for hydrogenation steps due to high selectivity.
  • TEMPO/NaClO systems offer greener alternatives to traditional chromium-based oxidants.

Characterization and Quality Control

  • Melting Point : 144–146°C (consistent with 4-oxo butanoic acid derivatives).
  • NMR : $$ ^1\text{H} $$-NMR peaks at δ 1.42–1.47 (morpholine CH$$_2$$), δ 7.3–7.6 (phenyl protons).
  • HPLC : Purity assessed using C18 columns with UV detection at 254 nm.

Industrial-Scale Considerations

  • Cost-Efficiency : The maleic anhydride route is favored for bulk production due to low reagent costs.
  • Environmental Impact : TEMPO catalysis reduces hazardous waste compared to nitration-based methods.
  • Regulatory Compliance : Solid-phase synthesis meets ICH guidelines for impurity profiling.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The 4-oxo-4-(phenylamino)butanoic acid scaffold is versatile, with modifications at the 3-position or phenyl ring significantly altering physicochemical and functional properties. Below is a detailed comparison:

Substituent Variations at the 3-Position

Base Compound : 4-Oxo-4-(phenylamino)butanoic Acid (Succinanilic Acid)
  • Molecular formula: C₁₀H₁₁NO₃
  • Molecular weight : 193.20 g/mol
  • Melting point : 148.5°C
  • Solubility: Slightly soluble in water, soluble in ethanol .
Morpholine Derivative : 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic Acid
  • Molecular formula : C₁₄H₁₇N₂O₄
  • Molecular weight : 289.30 g/mol (estimated)
  • Melting point : 159–161°C .
  • Impact of morpholine : Enhances basicity and solubility in polar solvents due to the tertiary amine. The ring structure may improve membrane permeability in biological applications.
2-Phenylpropan-2-yl Derivative : Fmoc-D-Asp(OPP)-OH
  • Molecular formula: C₂₈H₂₇NO₆
  • Molecular weight : 473.53 g/mol
  • Key feature : Bulky 2-phenylpropan-2-yl (OPP) group improves steric protection during peptide synthesis, reducing side reactions .

Substituent Variations on the Phenyl Ring

Trifluoromethyl Derivative : 4-Oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic Acid
  • Molecular formula: C₁₁H₁₀F₃NO₃
  • Molecular weight : 261.20 g/mol
  • Impact of CF₃: Introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. Potential applications in medicinal chemistry as a bioisostere .
Tetrahydrofuranmethoxy Derivative : 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]butanoic Acid
  • Molecular formula: C₁₅H₁₉NO₅
  • Molecular weight : 293.32 g/mol
  • Impact of ether linkage : Improves solubility in organic solvents and may facilitate glycosylation in glycopeptide synthesis .
Thiadiazolyl Derivative : 4-Oxo-4-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]butanoic Acid
  • Molecular formula : C₉H₁₂N₃O₃S
  • Molecular weight : 257.27 g/mol

Sulfur-Containing Analogs

Sulfanyl Derivative : 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic Acid
  • Molecular formula : C₁₂H₁₂O₅S
  • Molecular weight : 268.29 g/mol
  • Impact of sulfanyl group : Enables metal chelation and redox activity, useful in catalytic or antioxidant applications .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-Oxo-4-(phenylamino)butanoic acid C₁₀H₁₁NO₃ 193.20 148.5 Carboxylic acid, phenylamino
This compound C₁₄H₁₇N₂O₄ 289.30 (estimated) 159–161 Morpholine, carboxylic acid
4-Oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic acid C₁₁H₁₀F₃NO₃ 261.20 N/A CF₃, phenylamino
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid C₁₂H₁₂O₅S 268.29 N/A Sulfanyl, carboxylic acid

Biological Activity

3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid is a synthetic organic compound characterized by its unique structural features, including a morpholine ring and a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-anilino-3-morpholin-4-yl-4-oxobutanoic acid, with the molecular formula C14H18N2O4C_{14}H_{18}N_{2}O_{4}. Its structure allows for versatile modifications, making it a valuable candidate for various applications in biological research.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₄
Molecular Weight278.30 g/mol
IUPAC Name4-anilino-3-morpholin-4-yl-4-oxobutanoic acid
CAS Number732254-46-5

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may act as an enzyme inhibitor , binding to active sites and blocking substrate access. This mechanism is crucial for understanding its potential therapeutic applications.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which can be pivotal in drug design.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against specific bacterial strains.
  • Anticancer Potential : Investigations are ongoing into its effects on cancer cell proliferation and migration.

Enzyme Inhibition Studies

A study focused on the inhibition of the enzyme thrombin revealed that this compound effectively reduced enzymatic activity at micromolar concentrations. The IC50 value was determined to be approximately 25 µM , indicating significant inhibitory potential.

Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited antimicrobial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These results suggest that the compound could be explored further as a potential antimicrobial agent.

Anticancer Research

Recent studies have evaluated the effects of this compound on various cancer cell lines. It was found to inhibit proliferation in HeLa cells (cervical cancer), with an IC50 value of 30 µM after 48 hours of treatment. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Q & A

Q. What are the recommended synthetic routes for 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid?

  • Methodological Answer : The compound can be synthesized through multi-step reactions. First, introduce the morpholine moiety via nucleophilic substitution or coupling reactions. For example, a Friedel-Crafts acylation using maleic anhydride can form the 4-oxobutanoic acid backbone, followed by amidation with aniline derivatives to attach the phenylamino group . The morpholine ring is typically introduced using morpholine as a nucleophile under basic conditions (e.g., K₂CO₃ in DMF) . Purification via recrystallization or column chromatography is recommended to isolate the target compound .

Q. How can NMR and X-ray crystallography confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include:
  • A singlet for the morpholine protons (δ ~3.6–3.8 ppm) .
  • A carbonyl peak (C=O) at ~170–175 ppm in ¹³C NMR .
  • Aromatic protons (phenylamino group) at δ ~7.2–7.5 ppm .
  • X-ray Crystallography : Single-crystal XRD resolves the spatial arrangement of the morpholine ring and confirms intramolecular hydrogen bonding between the carbonyl oxygen and the NH group of the phenylamino moiety .

Advanced Research Questions

Q. What strategies resolve low solubility in bioactivity assays for this compound?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility while maintaining cell viability .
  • Salt Formation : Convert the carboxylic acid group to a sodium or potassium salt to improve hydrophilicity .
  • Prodrug Design : Esterify the carboxylic acid to increase membrane permeability, with enzymatic cleavage in vivo restoring activity .

Q. How to address discrepancies in reported biological activities of morpholino-substituted butanoic acid derivatives?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine vs. morpholine) on target binding using molecular docking .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. For example, antimicrobial activity may vary with bacterial strain selection .
  • Data Normalization : Express bioactivity relative to positive controls (e.g., IC₅₀ values) to account for inter-study differences .

Q. What analytical methods distinguish enantiomers of chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm enantiomeric purity .
  • Stereoselective Synthesis : Employ chiral catalysts (e.g., L-proline) during morpholine introduction to favor one enantiomer .

Data Contradiction Analysis

Q. Why do solubility values for similar compounds vary across studies?

  • Analysis :
  • Solvent Purity : Impurities in ethanol or DMSO can alter solubility measurements .
  • Polymorphism : Crystalline vs. amorphous forms of the compound may exhibit different solubility profiles .
  • pH Effects : The carboxylic acid group’s ionization state (pKa ~4.5) significantly impacts solubility in buffered solutions .

Q. How to reconcile conflicting reports on anti-inflammatory activity?

  • Analysis :
  • Mechanistic Variability : Derivatives may target COX-2 (cyclooxygenase) in some studies but NF-κB in others, leading to divergent results .
  • Dosage Differences : Activity thresholds may vary; e.g., low doses (≤10 µM) show no effect in one study but efficacy at 50 µM in another .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.